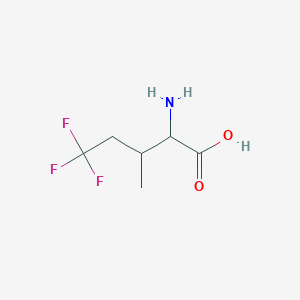
DL-Isoleucine, 5,5,5-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various scientific and industrial applications. The trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- enhances its hydrophobicity and stability, which can be beneficial in biochemical and pharmaceutical contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoleucine, 5,5,5-trifluoro- typically involves the introduction of the trifluoromethyl group into the isoleucine structure. One common method is the reaction of isoleucine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF₃I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .
Industrial Production Methods: Industrial production of DL-Isoleucine, 5,5,5-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Isoleucine, 5,5,5-trifluoro- can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be resistant to oxidation, but the amino acid backbone may undergo oxidative transformations under specific conditions.
Reduction: Reduction reactions may target the carbonyl or amino groups in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
DL-Isoleucine, 5,5,5-trifluoro- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the overall structure and stability. The trifluoromethyl group can enhance hydrophobic interactions and reduce the propensity for oxidation, leading to more stable and functional biomolecules . The molecular targets and pathways involved depend on the specific application and the proteins or peptides being studied .
Similar Compounds:
- DL-Leucine, 5,5,5-trifluoro-
- DL-Valine, 4,4,4-trifluoro-
- DL-Thiaisoleucine
- DL-4-Azaleucine
Comparison: DL-Isoleucine, 5,5,5-trifluoro- is unique due to its specific trifluoromethyl substitution at the 5-position, which imparts distinct physicochemical properties compared to other fluorinated amino acids. For example, DL-Leucine, 5,5,5-trifluoro- has a similar trifluoromethyl group but differs in the overall structure and hydrophobicity . DL-Valine, 4,4,4-trifluoro- has fluorine atoms at different positions, leading to variations in stability and reactivity .
Propriétés
| 769169-13-3 | |
Formule moléculaire |
C6H10F3NO2 |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
Clé InChI |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(F)(F)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

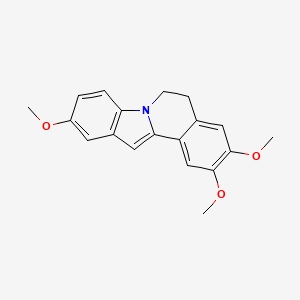
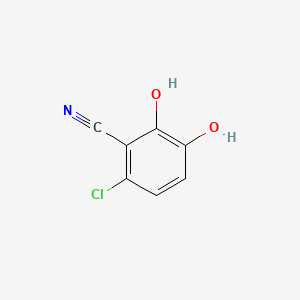
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)

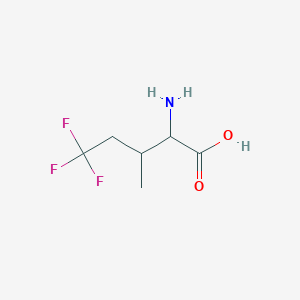


![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
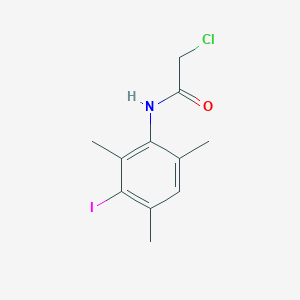
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
